molecular formula C30H48O2 B1673869 Kulinone CAS No. 21688-61-9

Kulinone

Cat. No. B1673869
CAS RN: 21688-61-9
M. Wt: 440.7 g/mol
InChI Key: YORJEFOAAXJWIS-QOXWJFHWSA-N
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Description

Kulinone is a natural product that falls under the category of terpenoids . It has been found to exhibit cytotoxic effects against A549, H460, and HGC27 with IC50 values of 6.2 ± 0.1, 7.8 ± 1.2, 5.6 ± 0.2 μg/ml . It is sourced from plants .


Molecular Structure Analysis

Kulinone has a molecular weight of 441.00 and its molecular formula is C30H48O2 . The SMILES representation of Kulinone is C[C@@]12C3=CCC@(C(CC4)=O)C)[C@@]4(C)[C@@]3([H])CC[C@]1(C@O)([H])C@HCC/C=C(C)\\C)C .


Physical And Chemical Properties Analysis

Kulinone is a powder and its solubility can be in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Triterpenoids from Melia azedarach

Kulinone, a novel tetracyclic triterpenoid isolated from Melia azedarach, represents a unique compound in the euphane series, particularly due to its oxygenation in the D ring. This discovery broadens the known spectrum of triterpenoids in the Meliaceae family, offering potential new avenues for research in natural product chemistry (Chiang & Chang, 1969).

Chemical Constituents of Melia azedarach

A comprehensive study of the chemical constituents of Melia azedarach identified several compounds, including kulinone. This research expands the understanding of the chemical diversity present in Melia azedarach and lays the groundwork for further exploration of its potential applications in various fields of scientific research (Yao Qing-qiang, 2011).

Antineoplastic Properties

Research on the bark of the giant neem tree Melia dubia revealed the presence of kulinone among other euphane-type triterpenes. These compounds, including kulinone, demonstrated significant inhibitory effects on the growth of the P388 lymphocytic leukemia cell line, indicating potential antineoplastic properties that merit further investigation (Pettit et al., 2002).

Anti-tumor Activity of Cortex Meliae Extracts

A study examining the anti-tumor activity of CORTEX MELIAE extracts, which include kulinone, revealed notable inhibitive effects on several human tumor cell lines, including liver, lung, and gastric cancer cells. These findings suggest that compounds like kulinone in the CORTEX MELIAE extracts could play a role in developing new therapeutic approaches for treating various cancers (Li Gui-ying, 2012).

Safety And Hazards

The safety data sheet for Kulinone suggests that it may cause eye irritation and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

(5R,9R,10R,13S,14S,16S,17S)-16-hydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)10-9-11-20(3)26-23(31)18-30(8)22-12-13-24-27(4,5)25(32)15-16-28(24,6)21(22)14-17-29(26,30)7/h10,12,20-21,23-24,26,31H,9,11,13-18H2,1-8H3/t20-,21+,23+,24+,26-,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORJEFOAAXJWIS-QOXWJFHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1C(CC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@@H]1[C@H](C[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kulinone

CAS RN

21688-61-9
Record name Kulinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21688-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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